N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride
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Overview
Description
N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group, a methoxy group, and a methyl group attached to the phenethylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride typically involves the reaction of o-methoxybenzyl chloride with alpha-methylphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-Methylphenethylamine
- Phenethylamine, p-methoxy-alpha-methyl-, hydrochloride
- alpha-benzyl-N-methylphenethylamine
Uniqueness
N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is unique due to the presence of the benzyl and methoxy groups, which confer distinct chemical properties and reactivity. These structural features differentiate it from other phenethylamines and contribute to its specific applications in scientific research.
Properties
CAS No. |
108971-53-5 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-benzyl-1-(2-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2;/h3-11,14,18H,12-13H2,1-2H3;1H |
InChI Key |
DIGLMVOFPYYTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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